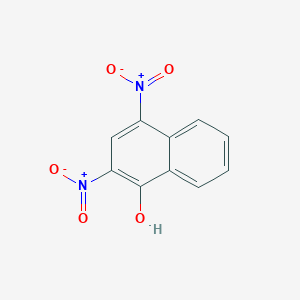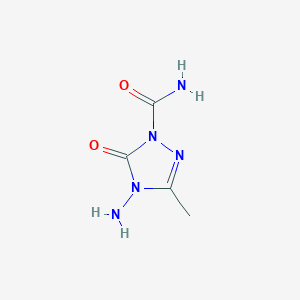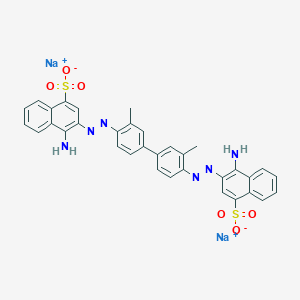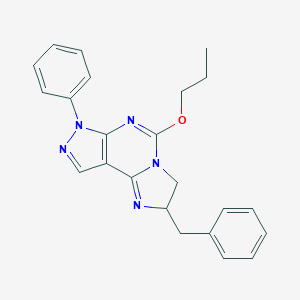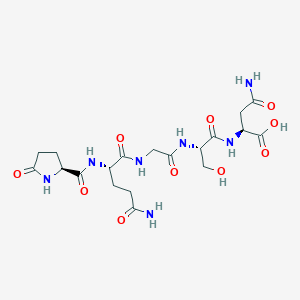
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine, commonly known as pGlu-Gln-Gly-Ser-Asn or p5, is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is a naturally occurring compound that is found in several biological systems, including the human body. In recent years, researchers have been exploring the synthesis, mechanism of action, and various applications of p5 in the field of biomedical research.
Mécanisme D'action
The mechanism of action of p5 is not fully understood, but it is believed to be mediated by its ability to bind to specific receptors on the cell surface. These receptors are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By binding to these receptors, p5 can modulate these processes, leading to its therapeutic effects.
Effets Biochimiques Et Physiologiques
P5 has been shown to have several biochemical and physiological effects, including the inhibition of beta-amyloid aggregation, protection against oxidative stress, and the induction of apoptosis in cancer cells. Additionally, p5 has been shown to modulate the immune system by activating T-cells and enhancing their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p5 in lab experiments is its specificity. Due to its ability to bind to specific receptors, p5 can be used to selectively modulate cellular processes. Additionally, p5 is a naturally occurring compound, which reduces the risk of toxicity and adverse effects. However, the synthesis of p5 is a complex process and can be time-consuming and expensive. Additionally, the mechanism of action of p5 is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on p5. One area of research is the development of more efficient and cost-effective methods of synthesizing p5. Additionally, further studies are needed to elucidate the mechanism of action of p5 and its potential therapeutic applications in various diseases. Another area of research is the development of p5-based drugs that can be used in clinical settings. Overall, p5 has significant potential in the field of biomedical research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, p5 is a cyclic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of p5 is a complex process that involves several steps, and its mechanism of action is not fully understood. However, p5 has been shown to have several biochemical and physiological effects and has potential therapeutic applications in various diseases. Further research is needed to fully explore the potential of p5 in the field of biomedical research.
Méthodes De Synthèse
The synthesis of p5 is a complex process that involves several steps. The most common method of synthesizing p5 is through solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized on a solid support, and each amino acid is added sequentially to the growing peptide chain. After the completion of the peptide synthesis, the peptide is cleaved from the solid support and purified to obtain pure p5.
Applications De Recherche Scientifique
P5 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, p5 has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, p5 has been shown to protect dopaminergic neurons from oxidative stress-induced damage. In cancer, p5 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
129276-53-5 |
|---|---|
Nom du produit |
Pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Formule moléculaire |
C19H29N7O10 |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H29N7O10/c20-12(28)3-1-8(25-17(33)9-2-4-14(30)23-9)16(32)22-6-15(31)24-11(7-27)18(34)26-10(19(35)36)5-13(21)29/h8-11,27H,1-7H2,(H2,20,28)(H2,21,29)(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,26,34)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
Clé InChI |
OWERTRHWEXDOIQ-NAKRPEOUSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Séquence |
XQGSN |
Synonymes |
pyroGlu-Gln-Gly-Ser-Asn pyroglutamyl-glutaminyl-glycyl-seryl-asparagine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



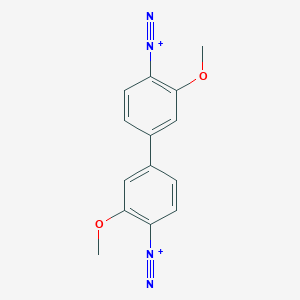
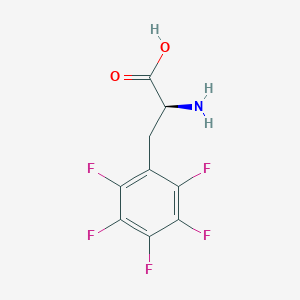
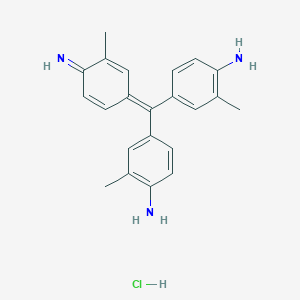
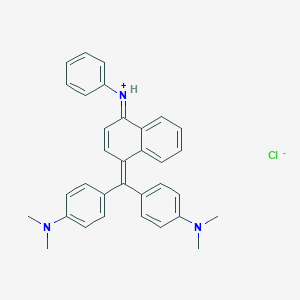
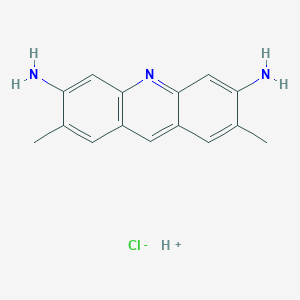
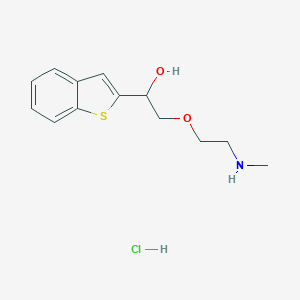
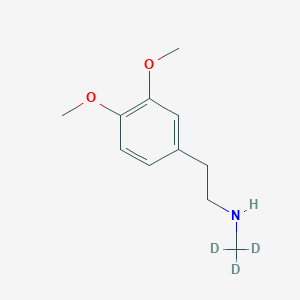
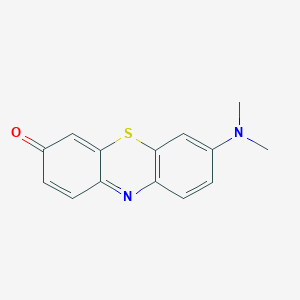
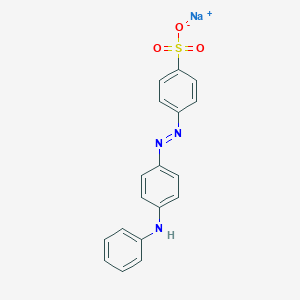
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
